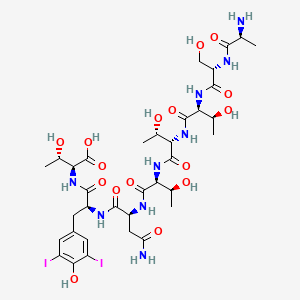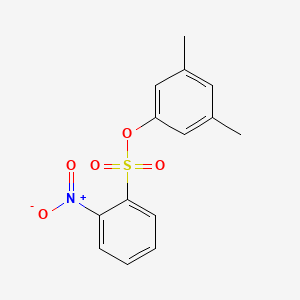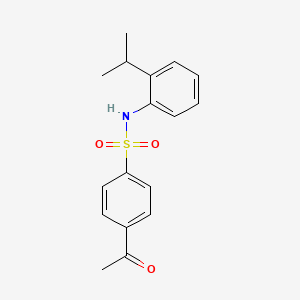
4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide
Descripción general
Descripción
4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide, also known as AIS, is a chemical compound used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in disease progression. For example, 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide has been shown to inhibit the Akt/mTOR pathway, which plays a crucial role in cancer cell growth and survival. Furthermore, 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide has been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. Furthermore, 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide has been shown to reduce oxidative stress and inflammation in various tissues, including the brain, liver, and kidney. Additionally, 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide has been found to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide in lab experiments is its potential therapeutic applications in various diseases. Furthermore, 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide is relatively easy to synthesize and purify, making it a cost-effective option for scientific research. However, one of the limitations of using 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the research on 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in other diseases. Furthermore, future studies could focus on the optimization of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide dosage and administration routes to improve its efficacy and reduce potential side effects. Additionally, more research is needed to fully understand the mechanism of action of 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide and its interaction with various signaling pathways involved in disease progression.
Aplicaciones Científicas De Investigación
4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Furthermore, 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
4-acetyl-N-(2-propan-2-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-12(2)16-6-4-5-7-17(16)18-22(20,21)15-10-8-14(9-11-15)13(3)19/h4-12,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWSVEZINGVMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-N-(2-isopropylphenyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Fluoro-4-{[2-(pyrrolidin-1-yl)ethyl]amino}benzoic acid](/img/structure/B3229203.png)
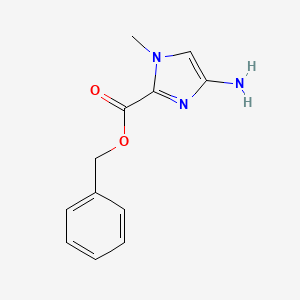


![D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), (1S)-](/img/structure/B3229231.png)
![3-Fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoic acid](/img/structure/B3229248.png)
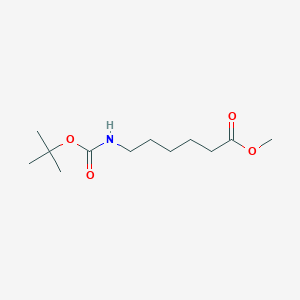
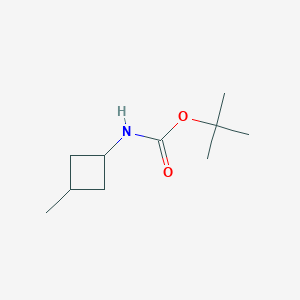
![Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B3229273.png)
![(2R,3R,4S,5R)-2-[(Benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluorooxolan-3-yl benzoate](/img/structure/B3229284.png)


